molecular formula C9H12Cl2N2O3 B2887001 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride CAS No. 2225135-92-0

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride

Cat. No. B2887001
CAS RN: 2225135-92-0
M. Wt: 267.11
InChI Key: UNXRWNIXFHSGCN-UHFFFAOYSA-N
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Description

“4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 2225135-92-0 . It has a molecular weight of 267.11 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O3.2ClH/c12-8-5-3-10-2-1-7 (5)11-4-6 (8)9 (13)14;;/h4,10H,1-3H2, (H,11,12) (H,13,14);2*1H .

Scientific Research Applications

Synthesis and Antibacterial Activity

Naphthyridine derivatives have been extensively studied for their antibacterial properties. Egawa et al. (1984) synthesized amino- and/or hydroxy-substituted cyclic amino group compounds, including naphthyridine derivatives, which showed significant in vitro and in vivo antibacterial activity, indicating their potential as antibacterial agents (Egawa et al., 1984). Similarly, Santilli et al. (1975) synthesized esters and carbonitriles of naphthyridine-3-carboxylic acid, demonstrating protection against bacterial infections in animal models (Santilli et al., 1975).

Spectroscopic Properties and Pharmacological Potential

Perillo et al. (2009) explored the synthesis and spectroscopic properties of novel polyfunctionally substituted naphthyridines, highlighting their potential pharmacological activity. This study emphasizes the significance of structural analysis in understanding the chemical behavior and possible therapeutic applications of naphthyridine derivatives (Perillo et al., 2009).

Supramolecular Chemistry

Jin et al. (2011) studied hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives, leading to the construction of binary supramolecular organic salts. These findings demonstrate the role of naphthyridine derivatives in developing new materials through non-covalent interactions, suggesting their applicability in materials science (Jin et al., 2011).

Aryl Hydrocarbon Receptor Agonists/Antagonists

Cheng et al. (2017) investigated microbial-derived naphthoic acids, including derivatives similar to naphthyridines, for their ability to bind the aryl hydrocarbon receptor (AhR) and exhibit anti-inflammatory activity. This study highlights the potential of naphthyridine derivatives in developing therapeutics targeting the AhR pathway (Cheng et al., 2017).

Ion Transport and Liquid Membrane Applications

Yamaguchi et al. (1988) synthesized ω-hydroxy carboxylic acids with ether oxygens and aromatic rings, investigating their use as carriers for alkali metal ion transport through liquid membranes. This research points to the utility of naphthyridine derivatives in separation processes and membrane technology (Yamaguchi et al., 1988).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for this compound could involve further exploration of its synthesis and biological applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines . Future research could focus on developing a complete correlation of synthesis with biological activity .

properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.2ClH/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14;;/h4,10H,1-3H2,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRWNIXFHSGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=C(C2=O)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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